Heptane, 4-iodo-
Description
Contextual Significance of Secondary Alkyl Iodides in Synthetic Design
Secondary alkyl halides, including 4-iodoheptane, are versatile intermediates in organic chemistry, serving as building blocks for more complex molecules. fiveable.me Their importance stems from their ability to undergo a variety of reactions, primarily nucleophilic substitutions and eliminations. numberanalytics.combyjus.com
The reactivity of alkyl halides is significantly influenced by the nature of the halogen atom. The carbon-iodine bond is the longest and weakest among the carbon-halogen bonds, making iodoalkanes the most reactive in this class. chemguide.co.uk This enhanced reactivity makes secondary alkyl iodides, like 4-iodoheptane, particularly useful substrates in synthetic chemistry. They are more reactive than their primary counterparts in certain reactions due to the increased stability of the potential carbocation intermediate. fiveable.me
Secondary alkyl iodides are key reactants in nucleophilic substitution reactions (both SN1 and SN2) and elimination reactions (E1 and E2). byjus.comchegg.com For instance, they can be cleanly mono-alkylated with primary aliphatic amines under mild conditions using visible light and a copper catalyst to form secondary amines. organic-chemistry.org They also participate in elimination reactions to form alkenes, with the E2 mechanism being particularly effective for primary, secondary, and tertiary alkyl iodides. byjus.com This reactivity allows for the introduction of a wide range of functional groups, making them precursors to compounds like alcohols, ethers, and alkenes. numberanalytics.com
Historical Development of Iodoalkane Chemistry Relevant to 4-Iodoheptane
The systematic synthesis of haloalkanes emerged in the 19th century, in parallel with the broader development of organic chemistry and the understanding of alkane structures. wikipedia.org Early methods focused on the selective formation of carbon-halogen bonds. A common and enduring method for preparing alkyl iodides is through the reaction of an alcohol with a source of iodine.
For secondary alcohols, a typical synthesis involves reaction with iodine and red phosphorus. archive.org This method can be applied to the synthesis of 4-iodoheptane from its corresponding alcohol, 4-heptanol (B146996). The preparation of 4-heptanol itself can be achieved through various methods, such as the reaction of n-propylmagnesium bromide with ethyl formate (B1220265) or the oxidation of 4-heptanone. orgsyn.orguni.edu Another historical and significant method for preparing alkyl iodides is the Finkelstein reaction, developed in the early 20th century. This reaction involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone. wikipedia.org The equilibrium is driven towards the iodoalkane product due to the insolubility of sodium chloride or sodium bromide in acetone, causing it to precipitate out of the solution. wikipedia.org These fundamental reactions established iodoalkanes as readily accessible and highly useful reagents in the synthetic chemist's toolkit.
Research Trajectories and Academic Interest in Branched and Linear Halogenated Alkanes
Modern research into halogenated alkanes, including branched and linear variants like 4-iodoheptane, is diverse and expanding. researchgate.net A primary focus is the development of novel, more efficient, and selective methods for the functionalization of alkanes, which are traditionally unreactive. numberanalytics.com This includes exploring new catalytic systems and reaction conditions to control the position and type of halogenation.
There is significant academic and industrial interest in using halogenated hydrocarbons as precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.comresearchgate.netontosight.ai The unique properties conferred by halogens, such as altered reactivity and physical characteristics, are exploited in materials science for creating polymers and specialized coatings. ontosight.ai For example, fluorinated iodoheptane derivatives are investigated for their high stability and low surface energy. ontosight.aibiosynth.com
Furthermore, the metabolic pathways and environmental fate of halogenated alkanes are areas of active investigation. nih.govresearchgate.net Studies delve into how these compounds are metabolized, often involving reactive free radical intermediates. nih.gov Understanding these processes is crucial for assessing their biological activity and environmental impact. The prediction of physical and chemical properties of halogenated hydrocarbons through computational methods, such as group contribution techniques, is another area of research aimed at improving the accuracy of predictive models for engineering and environmental applications. nsps.org.ng
Structure
2D Structure
3D Structure
Properties
CAS No. |
31294-93-6 |
|---|---|
Molecular Formula |
C7H15I |
Molecular Weight |
226.10 g/mol |
IUPAC Name |
4-iodoheptane |
InChI |
InChI=1S/C7H15I/c1-3-5-7(8)6-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
OQRWLPBTVGINDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)I |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iodoheptane
Direct Iodination Strategies
Direct iodination strategies are among the most common methods for preparing 4-iodoheptane. These approaches typically involve the conversion of alcohols or the exchange of other halogens for iodine.
Conversion from Heptanol Precursors: Approaches from 4-Heptanol (B146996)
The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. testbook.com For the synthesis of 4-iodoheptane, 4-heptanol is a readily available and logical starting material. One established method involves the use of red phosphorus and iodine. archive.org In a procedure analogous to the preparation of other alkyl iodides, 4-heptanol can be treated with a mixture of red phosphorus and iodine. archive.org This combination generates phosphorus triiodide in situ, which then reacts with the alcohol to produce the desired 4-iodoheptane.
| Reagent System | Precursor | Product | Key Features |
| Red Phosphorus / Iodine | 4-Heptanol | 4-Iodoheptane | In situ generation of PI₃, a classic method. archive.org |
| Diphosphorus (B173284) Tetraiodide (P₂I₄) | Alcohols | Alkyl Iodides | Effective under mild conditions. eurekaselect.com |
| CeCl₃·7H₂O / NaI / SiO₂ | Alcohols | Alkyl Iodides | Microwave-assisted, high yield, short reaction time. scispace.com |
Halogen Exchange Reactions for Carbon-Iodine Bond Formation
Halogen exchange reactions, particularly the Finkelstein reaction, are a cornerstone for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides. allen.in This reaction typically involves treating an alkyl chloride or bromide with a solution of sodium iodide (NaI) in a suitable solvent like acetone. allen.in The equilibrium is driven towards the formation of the alkyl iodide by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.
For secondary halides like 4-chloroheptane (B3059406) or 4-bromoheptane, the SN2 nature of this substitution means the reaction may be slower compared to primary halides. testbook.com To facilitate the reaction for more hindered alkyl halides, catalysts such as zinc chloride or iron halides can be employed. testbook.comrsc.org These catalysts can enhance the reaction rate, likely through electrophilic catalysis that helps in the formation of a carbocation-like species which is then trapped by the iodide ion. rsc.org The choice of solvent is also critical, with solvents like carbon disulfide being used in some catalyzed systems. rsc.org
Indirect Synthetic Routes
Indirect methods for the synthesis of 4-iodoheptane offer alternative pathways that can be advantageous under specific circumstances, such as when the direct methods are not feasible or lead to undesirable byproducts.
Radical-Mediated Iodination Pathways
The free-radical halogenation of alkanes is a method for preparing haloalkanes. allen.in However, direct iodination of heptane (B126788) with molecular iodine is thermodynamically unfavorable. testbook.com Free radical chlorination or bromination of alkanes often leads to a complex mixture of isomeric mono- and polyhalogenated products, making purification difficult. s3waas.gov.in While less common for direct synthesis of a specific isomer like 4-iodoheptane due to selectivity issues, radical pathways can be involved in certain synthetic transformations.
Organometallic Precursor Strategies
Organometallic chemistry provides powerful tools for the formation of carbon-halogen bonds. mt.com One of the most utilized methods for synthesizing organometallic compounds is the reaction of a pure metal with an organic halide. mt.com For instance, organolithium and organomagnesium (Grignard) reagents are commonly formed by reacting an alkyl halide with lithium or magnesium metal, respectively. mt.comsolubilityofthings.com
The synthesis of 4-iodoheptane could potentially be envisioned through an organometallic intermediate. For example, a Grignard reagent such as propylmagnesium bromide could react with a suitable electrophile. A more direct application of organometallic chemistry in this context is the halogen-metal exchange reaction. ias.ac.innumberanalytics.com This reaction involves treating an organohalogen compound with an organolithium reagent to exchange the halogen for a lithium atom. numberanalytics.com While typically used to prepare organolithium compounds, the principles can be applied in various synthetic strategies.
Advanced Synthetic Techniques Applicable to 4-Iodoheptane
Modern organic synthesis is increasingly focused on developing more efficient and sustainable methods. ijrpr.com For the synthesis of alkyl iodides, transition metal-catalyzed reactions have become prominent. ijrpr.com Cross-coupling reactions, such as those catalyzed by palladium, are revolutionary for forming carbon-carbon and carbon-heteroatom bonds. ijrpr.com While often used to react alkyl halides with other molecules, the development of metal-catalyzed halogen exchange reactions is also an active area of research. ucl.ac.ukrsc.org These methods could offer highly selective and efficient routes to 4-iodoheptane from other haloheptanes under mild conditions.
The use of organometallic reagents in catalysis is also a significant area of advancement. industrialchemistryconsulting.comwikipedia.orgntnu.edu For example, specific organometallic complexes can catalyze reactions with high chemo- and stereoselectivity. While direct examples for the synthesis of 4-iodoheptane using these advanced catalytic methods are not prominently detailed in the literature, the general principles suggest their applicability.
Catalytic Iodination Methodologies
Catalytic approaches to synthesizing iodoalkanes provide efficient and often highly selective routes from various precursors like alkanes and alkenes. These methods leverage catalysts to lower the activation energy, enabling reactions under milder conditions than non-catalytic alternatives.
One notable advancement is the rhodium-catalyzed generation of anhydrous hydrogen iodide (HI) from molecular hydrogen (H₂) and iodine (I₂). acs.orgnih.gov This in-situ generated HI is highly reactive and can be used for the hydroiodination of alkenes to produce iodoalkanes with excellent atom economy. acs.orgnih.govgoogle.com For the synthesis of 4-iodoheptane, this would involve the reaction of hept-3-ene with the catalytically produced HI. The process is significant because it avoids the challenges associated with using aqueous HI, which has low reactivity, or gaseous HI, which can be unstable. acs.orgchemistryviews.org The reaction is typically catalyzed by a rhodium complex with a phosphine (B1218219) ligand. acs.orggoogle.com
Table 1: Rhodium-Catalyzed System for Iodoalkane Synthesis
| Catalyst Precursor | Ligand Example | Reagents | Substrate Type | Product | Key Feature | Reference |
| Rh(COD)₂BF₄ | (±)-Binap | H₂, I₂ | Alkene | Iodoalkane | In situ generation of anhydrous HI | google.comchemistryviews.org |
| Rhodium catalyst | Phosphine ligand | H₂, I₂ | Alkene, Aldehyde, Alcohol, Ether | Iodoalkane | High atom economy | acs.orgnih.gov |
Another innovative catalytic method is a metal-free, photocatalytic system for the aerobic iodination of alkanes. acs.org This approach uses light irradiation (e.g., 390 nm) and a catalytic amount of a substance like tetra-n-butylammonium chloride ([ⁿBu₄N]Cl) to functionalize C-H bonds. acs.org The reaction uses air as the terminal oxidant, making it a highly desirable process from an environmental standpoint. acs.org In this system, iodine (I₂) plays multiple roles: it acts as the trap for the alkyl radical, a precursor for the light-absorbing species, and a mediator for the aerobic oxidation cycle. acs.org The activation of the alkane is attributed to a chlorine radical generated from the photofragmentation of a complex formed between I₂ and the chloride ion. acs.org While demonstrated with substrates like cyclohexane (B81311) and methane, this methodology represents a promising strategy for the direct, selective iodination of n-heptane to form iodoheptane isomers, including 4-iodoheptane. acs.org
Table 2: Photocatalytic Aerobic Alkane Iodination System
| Catalyst | Co-substrate | Oxidant | Energy Source | Substrate Type | Product Type | Key Feature | Reference |
| [ⁿBu₄N]Cl | I₂ | Air (O₂) | Light (390 nm) | Alkane (e.g., cyclohexane, n-pentane) | Iodoalkane | Metal-free system; uses air as the terminal oxidant | acs.org |
Green Chemistry Approaches in Iodoalkane Synthesis
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several methods for iodoalkane synthesis align with these principles through improved atom economy, energy efficiency, and the use of less hazardous reagents.
The rhodium-catalyzed hydroiodination of alkenes is considered an atom-economic strategy because it involves the direct addition of hydrogen and iodine to the substrate, theoretically generating no waste byproducts. acs.orggoogle.com
Table 3: Microwave-Assisted Iodination of Alcohols
| Reagents | Support | Energy Source | Substrate Type | Product Type | Key Features | Reference |
| CeCl₃·7H₂O, NaI | SiO₂ | Microwave | Alcohol | Iodoalkane | Short reaction times, high yields, chemoselectivity | scispace.com |
Another approach that aligns with green chemistry is the direct, metal-free iodination of hydrocarbons using tert-butyl hypoiodite (B1233010) generated in situ from elemental iodine and sodium tert-butoxide. acs.orgresearchgate.net This method is advantageous as it avoids the use of heavy metal catalysts and employs the alkane itself as both the reactant and solvent, simplifying the reaction setup. acs.orgresearchgate.net This process has been shown to be effective for converting unreactive n-alkanes into the corresponding alkyl iodides. acs.org
Chemical Reactivity and Transformation Pathways of 4 Iodoheptane
Nucleophilic Substitution Reactions of Secondary Iodides
As a secondary haloalkane, 4-iodoheptane can undergo nucleophilic substitution through two distinct mechanisms: unimolecular (SN1) and bimolecular (SN2). libretexts.org The outcome is a delicate balance of several factors, including the stability of the potential carbocation, the strength and concentration of the nucleophile, the properties of the solvent, and steric hindrance at the reaction center. libretexts.orglibretexts.org The iodide ion is an excellent leaving group due to its large size and the relative weakness of the C-I bond, which facilitates its departure in both substitution pathways. uzh.chs3waas.gov.in
Mechanistic Studies of SN1 Pathways
The SN1 mechanism is a stepwise process initiated by the slow, rate-determining departure of the leaving group (iodide) to form a carbocation intermediate. youtube.com For 4-iodoheptane, this would result in the formation of a secondary heptan-4-yl carbocation. This intermediate is then rapidly attacked by a nucleophile.
Conditions Favoring SN1:
Substrate: Tertiary and secondary alkyl halides can undergo SN1 reactions because they can form relatively stable carbocations. quora.com
Nucleophile: Weak nucleophiles that are also weak bases, such as water (H₂O) and alcohols (ROH), favor the SN1 pathway. When the solvent also acts as the nucleophile, the reaction is termed a solvolysis reaction. libretexts.orgyoutube.com
Solvent: Polar protic solvents (e.g., water, ethanol) are essential for SN1 reactions as they can solvate both the departing leaving group and the carbocation intermediate, stabilizing them and lowering the activation energy. libretexts.orgyoutube.com
Kinetics: The rate of an SN1 reaction is dependent only on the concentration of the alkyl halide and is independent of the nucleophile's concentration (Rate = k[R-X]). youtube.com
In the context of 4-iodoheptane, reaction with a weak nucleophile like ethanol (B145695) in a polar protic solvent would likely proceed through an SN1 mechanism, yielding 4-ethoxyheptane. Carbocation rearrangements are possible in SN1 reactions if they lead to a more stable carbocation. youtube.com However, a hydride shift from the adjacent carbons (C3 or C5) of the heptan-4-yl carbocation would only produce another secondary carbocation, offering no significant stability advantage.
Mechanistic Studies of SN2 Pathways
The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). uzh.ch This simultaneous bond-forming and bond-breaking process leads to an inversion of stereochemical configuration at the reaction center.
Conditions Favoring SN2:
Substrate: The rate of SN2 reactions is highly sensitive to steric hindrance. Therefore, they are most rapid for methyl and primary halides. Secondary halides like 4-iodoheptane can react via the SN2 pathway, but are slower than primary halides. uzh.chquora.com
Nucleophile: Strong, weakly basic nucleophiles (e.g., I⁻, CN⁻, N₃⁻) are required for SN2 reactions. libretexts.org
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) enhance the rate of SN2 reactions. They can solvate the cation but leave the anion (the nucleophile) relatively "bare" and more reactive. libretexts.orguzh.ch
Kinetics: The reaction is bimolecular, meaning its rate depends on the concentration of both the alkyl halide and the nucleophile (Rate = k[R-X][Nu⁻]). uzh.ch
A specific example involves the reaction of 4-iodoheptane with sodium hydroxide (B78521) in ethanol, where the hydroxide or ethoxide ion acts as a nucleophile, attacking the carbon atom bonded to the iodine and displacing it to form heptan-4-ol or 4-ethoxyheptane, respectively. chegg.com
Competitive Elimination Reactions
Elimination reactions often compete with nucleophilic substitution. In these reactions, a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), leading to the formation of an alkene. For secondary halides like 4-iodoheptane, both E1 and E2 mechanisms are possible.
E2 Reactions: These are favored by strong, bulky bases (e.g., tert-butoxide) and higher temperatures. libretexts.orgkhanacademy.org The reaction is concerted, similar to the SN2 pathway. For 4-iodoheptane, removal of a β-hydrogen from either C3 or C5 by a strong base would result in the formation of hept-3-ene. chegg.comlibretexts.org According to Zaitsev's rule, the more substituted (and thus more stable) alkene is the major product. libretexts.org
E1 Reactions: These compete with SN1 reactions and proceed through the same carbocation intermediate. They are favored by weak bases and high temperatures. libretexts.orgksu.edu.sa After the formation of the heptan-4-yl carbocation, a weak base (like the solvent) can abstract a β-hydrogen to form hept-3-ene.
Radical Processes Involving the Carbon-Iodine Bond
The C-I bond in 4-iodoheptane is relatively weak, making it susceptible to homolytic cleavage to generate a secondary alkyl radical. This reactivity is exploited in various radical-based transformations. Alkyl iodides are generally more reactive substrates for radical reactions than their bromide or chloride counterparts. acs.org
Photostimulated Radical Chain Reactions (e.g., SRN1 reactions)
The radical nucleophilic substitution (SRN1) mechanism is a chain process involving radical and radical anion intermediates. researchgate.net While specific studies on 4-iodoheptane are not prevalent, the mechanism is well-established for other alkyl iodides. conicet.gov.ar
The key steps of the SRN1 mechanism are:
Initiation: An electron is transferred from a nucleophile or through photostimulation to the alkyl iodide, forming a radical anion.
Propagation:
The radical anion fragments, losing the iodide ion to form an alkyl radical (the heptan-4-yl radical).
This alkyl radical reacts with a nucleophile to form a new radical anion.
This new radical anion transfers an electron to a molecule of the starting alkyl iodide, forming the substitution product and regenerating the initial radical anion to continue the chain.
Photostimulation (e.g., with UV light) is often crucial for initiating and sustaining these radical chains, particularly for alkyl iodides. acs.orgresearchgate.netchinesechemsoc.org This method allows for substitutions on substrates that are unreactive under typical SN1 or SN2 conditions.
Metal-Mediated Radical Additions
Various metals can facilitate radical reactions of 4-iodoheptane by promoting the formation of the heptan-4-yl radical.
Nickel-Catalyzed Reactions: Nickel complexes are effective catalysts for cross-electrophile coupling reactions. In these processes, a nickel(I) species can react with an alkyl iodide like 4-iodoheptane to generate an alkyl radical, which then participates in C-C bond formation. thieme-connect.de Nickel catalysis has also been used for the carbamoylation of alkenes using iodoheptane as a radical precursor. nih.gov
Copper-Mediated Reactions: The combination of a copper source with alkyl iodides can lead to trifluoromethylation. acs.org These reactions often require UV irradiation to promote the generation of the necessary alkyl radical from the C-I bond. acs.org
Other Metal-Free and Metal-Mediated Processes: Radical borylation of secondary alkyl iodides, including 2-iodoheptane, has been achieved under metal-free conditions using blue light photostimulation. nih.gov Additionally, distannane-mediated radical additions to iminium ions can utilize alkyl iodides like iodoheptane to generate the corresponding alkyl radical for addition. mdpi.comresearchgate.net
Iodine Atom Transfer Reactions
Iodine Atom Transfer (IAT) reactions are a class of chemical transformations where an iodine atom is transferred from one molecule to another, often proceeding through a radical mechanism. These reactions are significant in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. In the context of 4-iodoheptane, the carbon-iodine (C-I) bond is relatively weak and can be homolytically cleaved to generate a hept-4-yl radical.
The general principle of IAT involves the generation of a radical species, which then abstracts the iodine atom from an iodoalkane. For instance, the addition of perfluoroalkyl radicals to unsaturated bonds can be followed by an iodine atom transfer from a suitable donor to yield an iodo-perfluoroalkylated compound. conicet.gov.ar For a chain reaction to occur, the newly formed radical adduct abstracts an iodine atom from a source like 4-iodoheptane, propagating the radical chain. conicet.gov.ar The reactivity in these reactions can be influenced by polar effects, where an electrophilic radical adduct and the iodine atom are involved in a polar transition state. conicet.gov.ar
While specific studies detailing iodine atom transfer reactions involving 4-iodoheptane as the primary substrate are not abundant in the provided search results, the general principles of Halogen Atom Transfer (HAT) reactions are well-established. conicet.gov.ar These reactions provide a method for the simultaneous formation of a new carbon-carbon and a carbon-halogen bond. conicet.gov.ar Given the nature of the C-I bond in 4-iodoheptane, it can be inferred that it would be a competent participant in such reactions, serving as an iodine atom donor to a variety of radical species. For example, a reaction analogous to that involving 1-chloro-6-iodoheptane, which affords a chloroheptyl-substituted product, suggests that 4-iodoheptane could participate in similar radical addition reactions. mdpi.com
Elimination Reactions for Alkene Formation from 4-Iodoheptane
Elimination reactions of alkyl halides, such as 4-iodoheptane, are fundamental processes for the synthesis of alkenes. These reactions typically involve the removal of a hydrogen atom and a halogen from adjacent carbon atoms, leading to the formation of a pi bond. The specific products of these reactions are governed by factors such as the strength of the base, the solvent, and the structure of the alkyl halide.
Dehydrohalogenation is a type of elimination reaction that involves the removal of a hydrogen halide. wordpress.com In the case of 4-iodoheptane, there are two possible β-hydrogen atoms that can be removed, leading to the formation of two different alkene products: hept-3-ene and hept-4-ene (which is the same as hept-3-ene). The regioselectivity of this reaction, meaning the preference for the formation of one constitutional isomer over another, is often predicted by Zaitsev's rule. wordpress.comlibretexts.org Zaitsev's rule states that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. wordpress.comlibretexts.org In the dehydrohalogenation of 4-iodoheptane, removal of a hydrogen from either C3 or C5 would lead to the formation of hept-3-ene.
The stability of alkenes is influenced by the number of alkyl groups attached to the double bond, a phenomenon related to hyperconjugation. libretexts.org Generally, the more substituted alkene is the thermodynamically more stable product. libretexts.org However, the regiochemical outcome can also be influenced by steric factors. A bulky base may have difficulty accessing the more sterically hindered proton required to form the Zaitsev product, leading to the formation of the less substituted (Hofmann) product. wordpress.comlibretexts.org For 4-iodoheptane, since both potential elimination pathways lead to the same alkene, regioselectivity is not a differentiating factor.
Common bases used for dehydrohalogenation include sodium ethoxide in ethanol or potassium hydroxide in ethanol. wordpress.com For primary alkyl halides, potassium tert-butoxide is often preferred. wordpress.com
The stereochemistry of the resulting alkene is another important aspect of elimination reactions. Elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). spcmc.ac.in The E2 mechanism is a one-step process where the base removes a proton and the leaving group departs simultaneously. spcmc.ac.in This mechanism has a strong stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group. libretexts.orgmsu.edu This means that the hydrogen and the iodine must be in the same plane and on opposite sides of the C-C bond. libretexts.org The stereochemistry of the starting material, if it is diastereomeric, will dictate the stereochemistry (E or Z) of the resulting alkene. libretexts.org
In the case of 4-iodoheptane, which is chiral, the E2 elimination will lead to a mixture of (E)-hept-3-ene and (Z)-hept-3-ene. The ratio of these stereoisomers will depend on the relative stabilities of the transition states leading to their formation. Generally, the more stable trans (E) alkene is the major product. wordpress.com
The E1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate. spcmc.ac.in This mechanism is more common for tertiary alkyl halides but can occur with secondary halides under certain conditions, such as in the presence of a weak base or at high temperatures. spcmc.ac.in Because the carbocation intermediate is planar, rotation around the C-C bond is possible before the proton is removed, which can lead to a mixture of stereoisomers. libretexts.org However, the more stable (E)-alkene is typically the major product due to steric factors in the deprotonation step. libretexts.org
Cross-Coupling Reactions Utilizing 4-Iodoheptane as a Substrate
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr These reactions typically involve a transition metal catalyst that facilitates the coupling of an organic halide with an organometallic reagent. princeton.edu 4-Iodoheptane, as a secondary alkyl iodide, can serve as a substrate in various cross-coupling reactions, although unactivated alkyl halides can sometimes be challenging substrates. arkat-usa.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. synarchive.comencyclopedia.publibretexts.org While traditionally used for aryl and vinyl halides, advancements have extended its scope to include alkyl halides. encyclopedia.pub A study on the Suzuki-Miyaura cross-coupling of 4-iodophenylalanine-containing tripeptides with phenylboronic acid demonstrates the utility of palladium nanoparticles as catalysts for coupling reactions involving iodo-functionalized molecules. researchgate.net
Negishi Coupling: The Negishi coupling reaction joins an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. numberanalytics.com This reaction is known for its high efficiency and selectivity in forming carbon-carbon bonds under mild conditions. numberanalytics.com Research has shown that 4-iodoheptane can be successfully coupled with organomagnesium reagents in the presence of a cobalt catalyst, a reaction mechanistically related to Negishi-type couplings. arkat-usa.orgsemanticscholar.org Specifically, 4-iodoheptane coupled with n-butylmagnesium chloride to give the alkyl-alkyl coupled product in very good yields. semanticscholar.org Another study mentions the successful Negishi cross-coupling of bromoindole derivatives with 1-iodoheptane. nih.gov
Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org While the classic Sonogashira reaction involves sp2-hybridized carbons, there have been developments in extending this reaction to alkyl halides. organic-chemistry.org Recently, nickel-catalyzed Sonogashira couplings of non-activated alkyl halides with acetylene (B1199291) have been developed, still requiring a copper co-catalyst. wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene and a base to form a substituted alkene. libretexts.orgapexmolecular.comwikipedia.orgunishivaji.ac.in The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org While typically applied to aryl and vinyl halides, variations of the Heck reaction can involve alkyl halides.
Besides palladium, other transition metals are effective catalysts for cross-coupling reactions involving alkyl halides.
Cobalt-Catalyzed Coupling: Cobalt catalysts have been shown to be effective in the cross-coupling of 4-iodoheptane with Grignard reagents. For example, the coupling of 4-iodoheptane with n-butylmagnesium chloride in the presence of a cobalt catalyst resulted in a high yield of the corresponding alkyl-alkyl coupled product. arkat-usa.orgsemanticscholar.org
Copper-Catalyzed Coupling: Copper-based catalyst systems, such as CuI/TMEDA/LiOMe, have been developed for the coupling of nonactivated secondary alkyl halides with Grignard reagents. semanticscholar.org
Iron-Catalyzed Coupling: Iron catalysts have also been explored for Kumada-type couplings, which involve the reaction of a Grignard reagent with an organic halide. princeton.edu
The following table summarizes some of the cross-coupling reactions involving 4-iodoheptane or similar substrates:
| Coupling Reaction | Catalyst/Reagents | Substrate(s) | Product Type | Reference(s) |
| Negishi-type | Cobalt catalyst / n-BuMgCl | 4-Iodoheptane | Alkyl-alkyl | arkat-usa.org, semanticscholar.org |
| Negishi | Palladium catalyst / Iodoalanine derivative | Bromoindole / 1-Iodoheptane | Alkylated indole | nih.gov |
| Suzuki-Miyaura | Palladium nanoparticles / Phenylboronic acid | 4-Iodophenylalanine derivative | Biaryl | researchgate.net |
Rearrangement Reactions of Iodoalkane Intermediates
The chemical reactivity of iodoalkanes, such as 4-iodoheptane, is significantly influenced by the formation of reactive intermediates, particularly carbocations. These intermediates are not static entities and can undergo structural reorganization to achieve greater stability. Such transformations, known as rearrangement reactions, are a common phenomenon in organic chemistry and play a crucial role in determining the final product distribution in reactions involving carbocation pathways, like SN1 and E1 reactions. libretexts.orglibretexts.org The propensity for an iodoalkane to undergo rearrangement is dictated by the structure of the initial carbocation formed upon cleavage of the carbon-iodine bond and the potential for it to isomerize to a more stable carbocation. libretexts.orgbyjus.com
The principal driving force behind these molecular rearrangements is the thermodynamic favorability of moving from a less stable carbocation to a more stable one. libretexts.orglumenlearning.com The stability of simple alkyl carbocations follows the order: tertiary > secondary > primary. Therefore, a primary or secondary carbocation intermediate will readily rearrange to a more stable secondary or tertiary carbocation if a suitable migration pathway is available. libretexts.orglibretexts.org This process typically occurs through the migration of a group from an adjacent carbon atom to the positively charged carbon. The two most common types of these migrations are hydride shifts and alkyl shifts. libretexts.orglibretexts.org
A classic example of this phenomenon is the Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon atom. kngac.ac.in The initial formation of the carbocation can be facilitated by various means, including the solvolysis of a secondary or tertiary alkyl halide. jk-sci.com For a secondary iodoalkane like 4-iodoheptane, the departure of the iodide ion would initially generate a secondary carbocation (the heptan-4-yl cation). The subsequent fate of this intermediate is highly dependent on its ability to rearrange. While a 1,2-hydride shift in the 4-heptyl cation would only lead to another secondary carbocation (the heptan-3-yl cation), the presence of substituents on neighboring carbons in other iodoalkanes can lead to the formation of more stable tertiary carbocations, profoundly impacting the product outcome. libretexts.org
More distant hydride shifts, such as 1,3-, 1,4-, and 1,5-shifts, have also been observed, although 1,2-shifts are most common. libretexts.org In addition to carbocation-mediated pathways, rearrangements can also proceed through radical intermediates, such as in the Dowd–Beckwith ring expansion, where an alkyl radical attacks a carbonyl group, leading to a rearranged product. wikipedia.org
The following table summarizes key features of the primary rearrangement types relevant to iodoalkane intermediates.
| Rearrangement Type | Migrating Group | Driving Force | Common Reaction Types | Intermediate |
| 1,2-Hydride Shift | Hydrogen atom with its electron pair (hydride ion, H⁻) | Formation of a more stable carbocation (e.g., secondary → tertiary) | SN1, E1, Electrophilic Addition to Alkenes | Carbocation |
| 1,2-Alkyl Shift | Alkyl group with its electron pair | Formation of a more stable carbocation (e.g., secondary → tertiary) | SN1, E1, Electrophilic Addition to Alkenes | Carbocation |
| Wagner-Meerwein Rearrangement | Hydrogen, alkyl, or aryl group | Formation of a more stable carbocation via a beilstein-journals.orgthieme-connect.de-shift | Reactions involving carbocation intermediates | Carbocation |
Mechanistic Investigations and Reaction Dynamics of 4 Iodoheptane Transformations
Elucidation of Reaction Intermediates (e.g., radical intermediates)
Reaction intermediates are transient molecular entities that are formed from the reactants and subsequently react to form the products. youtube.com Their detection and characterization are crucial for elucidating a reaction mechanism. nih.gov In the transformations of 4-iodoheptane, several types of intermediates can be postulated or have been identified, depending on the reaction conditions.
Carbocation Intermediates: In nucleophilic substitution reactions under SN1 conditions, the rate-determining step is the unimolecular cleavage of the carbon-iodine bond to form a secondary carbocation (heptan-4-yl cation) and an iodide ion. The stability of this carbocation is intermediate between a primary and a tertiary carbocation, making the SN1 pathway plausible under specific conditions, such as in the presence of a polar protic solvent and a weak nucleophile. wikipedia.org
Radical Intermediates: The involvement of radical intermediates in reactions of alkyl iodides is well-documented. libretexts.orglibretexts.org For instance, nickel-catalyzed cross-electrophile coupling reactions involving 4-iodoheptane have been shown to proceed via a radical-chain mechanism. thieme-connect.de In such processes, an alkyl radical is generated, which can then participate in various bond-forming reactions. thieme-connect.decornell.edu The generation of radicals can be initiated by heat, light, or, as in this case, a metal catalyst. libretexts.org Once formed, these radical intermediates can undergo several characteristic reactions, including abstraction, addition to π bonds, and dimerization. libretexts.org For example, studies on related alkyl iodides have shown that an alkyl radical can be generated through iodine abstraction by a tributylstannyl radical, which then adds to an iminium ion. mdpi.com
Table 1: Common Types of Reaction Intermediates in Organic Chemistry
| Intermediate Type | Description | Relevance to 4-Iodoheptane |
|---|---|---|
| Carbocation | A species containing a carbon atom with a positive charge and only six valence electrons. libretexts.org | Can form in SN1/E1 reactions through the heterolytic cleavage of the C-I bond. |
| Carbanion | A species containing a carbon atom with a negative charge and a lone pair of electrons. libretexts.org | Less common for simple alkyl halides but can be involved in organometallic reactions. |
| Radical | A neutral species containing a carbon atom with an unpaired electron. libretexts.org | Formed in radical-chain reactions, such as certain metal-catalyzed couplings. thieme-connect.de |
It is important to note that in concerted reactions, such as the SN2 and E2 mechanisms, discrete ionic or radical intermediates are not formed. Instead, the reaction proceeds through a single, high-energy transition state. chegg.com
Transition State Characterization and Reaction Energetics
The transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. nih.govtaylorandfrancis.com Its structure and energy (the activation energy) determine the rate of a reaction. Characterizing the transition state, often through a combination of experimental kinetics and computational chemistry, is key to understanding the reaction mechanism. arxiv.orgresearchgate.net
For 4-iodoheptane, different reaction pathways feature distinct transition states:
SN2 Transition State: In an SN2 reaction, the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. chegg.com This proceeds through a trigonal bipyramidal transition state where the carbon atom is pentacoordinate.
E2 Transition State: The E2 reaction also occurs in a single step, requiring a specific geometry where the beta-hydrogen and the iodine leaving group are in an anti-periplanar arrangement in the transition state.
SN1/E1 Transition States: In the SN1 and E1 pathways, the rate-determining step is the formation of the carbocation. The transition state for this step resembles the carbocation intermediate itself. The subsequent steps (nucleophilic attack for SN1 or deprotonation for E1) have their own, lower-energy transition states.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these transient structures and calculating their relative energies, providing insights into the reaction's energetic landscape. researchgate.netresearchgate.net These calculations can help predict which pathway is more favorable under given conditions by comparing the activation energies of competing transition states. ekb.eg
Kinetic and Thermodynamic Profiling of Reaction Pathways
When a reactant can lead to multiple products, the product distribution can be governed by either kinetic or thermodynamic control. dalalinstitute.com
Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. This is the kinetic product. libretexts.org
Thermodynamic Control: At higher temperatures, when the reactions are reversible, the system can reach equilibrium. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.org
In the case of 4-iodoheptane reacting with a base, a competition between SN2 (substitution) and E2 (elimination) pathways often exists. chegg.com The ratio of heptan-4-ol (SN2 product) to hept-3-ene (E2 product) can be influenced by factors like temperature and the nature of the base. Generally, higher temperatures favor elimination, which is often more entropically favored. A simplified energy profile can illustrate this competition.
Figure 1: Hypothetical Energy Profile for Competing SN2 and E2 Reactions This diagram illustrates a scenario where the E2 reaction has a slightly higher activation energy but leads to a more stable alkene product, while the SN2 pathway is kinetically favored. The actual energy values depend on specific reactants and conditions.
This is a simplified, illustrative diagram. Actual reaction coordinates are more complex.
Solvent Effects and Reaction Environment Impact on Mechanisms
The choice of solvent can dramatically influence the rate and even the mechanism of a reaction. wikipedia.orgnumberanalytics.com Solvents can stabilize or destabilize reactants, intermediates, and transition states through various non-covalent interactions. researchgate.net For reactions of 4-iodoheptane, the solvent's polarity and its ability to act as a hydrogen-bond donor (protic) or not (aprotic) are critical.
Polar Protic Solvents (e.g., water, ethanol): These solvents are effective at solvating both cations and anions. They excel at stabilizing the carbocation intermediate in SN1/E1 reactions, thereby increasing the rate of these pathways. wikipedia.org However, they can also solvate nucleophiles through hydrogen bonding, reducing their nucleophilicity and slowing down SN2 reactions. medlifemastery.com
Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents possess dipoles that allow them to solvate cations, but they are poor at solvating anions. This leaves the nucleophile relatively "bare" and highly reactive, which significantly accelerates SN2 reactions. medlifemastery.com
Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving charged species (intermediates or nucleophiles) as they cannot effectively stabilize them. numberanalytics.com Radical reactions, however, are often less sensitive to solvent polarity.
Table 2: Predicted Solvent Effects on 4-Iodoheptane Reaction Pathways
| Solvent Type | Effect on SN1/E1 Pathway | Effect on SN2 Pathway | Effect on E2 Pathway |
|---|---|---|---|
| Polar Protic | Rate increases (stabilizes carbocation intermediate). wikipedia.org | Rate decreases (solvates and deactivates nucleophile). wikipedia.org | Rate may increase slightly (stabilizes leaving group). |
| Polar Aprotic | Rate decreases (does not effectively stabilize carbocation). | Rate increases significantly (enhances nucleophilicity). medlifemastery.com | Rate increases (enhances base strength). |
| Nonpolar | Very slow (charged species are not stabilized). | Very slow (reactants often have low solubility and nucleophile is not activated). | Very slow (reactants often have low solubility and base is not activated). |
The reaction environment, including temperature and pressure, also dictates the favored mechanism by influencing the kinetic and thermodynamic control of the reaction pathways. dalalinstitute.com
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling is a powerful technique used to trace the fate of atoms through a reaction, providing unambiguous evidence for proposed mechanisms. generalmetabolics.combiorxiv.org By replacing an atom at a specific position in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), chemists can follow the label to its position in the product(s). plos.orgnih.gov
For 4-iodoheptane transformations, isotopic labeling could be used to:
Distinguish between E2 and E1cb mechanisms: By labeling the hydrogen atoms on the carbons adjacent to the C-I bond (C3 and C5) with deuterium, one could study the kinetic isotope effect (KIE). A significant KIE (a slower rate for the deuterated compound) would indicate that the C-H bond is broken in the rate-determining step, which is characteristic of the E2 mechanism.
Probe for rearrangement: In a potential SN1 reaction, the intermediate secondary carbocation could theoretically undergo a hydride shift to form a more stable carbocation, although this is less likely in this specific symmetric case. Labeling the carbon backbone would allow for the detection of any such skeletal rearrangements.
Quantify metabolic pathways: In biochemical contexts, stable isotope labeling can be used to trace the incorporation of labeled precursors into more complex molecules, revealing metabolic fluxes and pathway connections. plos.orgnih.gov
The analysis of the labeled products, typically by mass spectrometry or NMR spectroscopy, provides direct insight into bond-breaking and bond-forming steps, making isotopic labeling an indispensable tool for mechanistic investigation. biorxiv.org
Stereochemical Aspects in the Chemistry of 4 Iodoheptane
Chiral Synthesis of 4-Iodoheptane and Related Iodoalkanes
The creation of specific stereoisomers of 4-iodoheptane, a chiral molecule, is a key process in stereoselective synthesis. Common precursors for producing iodoalkanes are compounds with oxygen-containing functional groups attached to a saturated carbon atom. thieme-connect.de
A primary method for synthesizing chiral iodoalkanes involves the substitution of an alcohol group. The reaction of a chiral alcohol with a suitable iodinating agent can proceed with high stereospecificity. For instance, treating a chiral secondary alcohol with reagents like triphenylphosphine (B44618) and iodine typically results in an inversion of the stereocenter's configuration, following an S\textsubscript{N}2 mechanism. thieme-connect.decutm.ac.in This means that (S)-heptan-4-ol would be converted into (R)-4-iodoheptane. Other reagents, such as magnesium iodide or zinc(II) iodide, can also be used for this transformation. thieme-connect.de The use of alkali iodides, like sodium iodide or potassium iodide, in the presence of a strong protonic acid is another widely used method. manac-inc.co.jp When a primary or secondary alcohol is the starting material, the reaction proceeds via an S\textsubscript{N}2 attack by the iodide ion, leading to a product with an inverted stereochemistry. manac-inc.co.jp
Another approach is the hydroiodination of alkenes. While not extensively documented for 4-iodoheptane specifically, the enantioselective addition of hydrogen iodide across a double bond using chiral catalysts is a known strategy. organic-chemistry.org For example, chiral phosphoric acids can catalyze the hydroiodination of prochiral alkenes to yield enantioenriched iodoalkanes. organic-chemistry.org
Furthermore, chiral secondary alkyllithiums can be generated from secondary alkyl iodides and reacted with various electrophiles to produce a range of optically enriched products with high enantiomeric excess (typically 90-98% ee). researchgate.net Chiral hypervalent iodine reagents have also emerged as valuable tools in asymmetric synthesis for creating enantioenriched molecules. beilstein-journals.orgorgsyn.org
| Starting Material | Reagents/Method | Product | Stereochemical Outcome |
| (S)-Heptan-4-ol | Triphenylphosphine, Iodine | (R)-4-Iodoheptane | Inversion (S\textsubscript{N}2) thieme-connect.decutm.ac.in |
| Secondary Alcohol | Alkali Iodide, Strong Protonic Acid | Iodoalkane | Inversion (S\textsubscript{N}2) manac-inc.co.jp |
| Prochiral Alkene | HI, Chiral Phosphoric Acid | Enantioenriched Iodoalkane | Enantioselective Addition organic-chemistry.org |
| Secondary Alkyl Iodide | tBuLi, then Electrophile | Optically Enriched Product | Retention (via chiral alkyllithium) researchgate.netd-nb.info |
Diastereoselective Reactions Involving 4-Iodoheptane
When 4-iodoheptane, which has a stereocenter, reacts to form a new stereocenter, the process can be diastereoselective, meaning one diastereomer is preferentially formed. numberanalytics.com This stereochemical control is fundamental in organic synthesis. cutm.ac.inslideshare.net
In nucleophilic substitution reactions, if a chiral nucleophile reacts with 4-iodoheptane, the existing stereocenter at C-4 will influence the stereochemistry of the newly formed bond, resulting in unequal amounts of diastereomeric products. The outcome is governed by steric and electronic interactions between the reactants. numberanalytics.com
Elimination reactions of 4-iodoheptane can also be diastereoselective. The E2 elimination, for instance, leads to the formation of hept-3-ene, which can exist as E and Z diastereomers. The stereochemistry of the starting 4-iodoheptane influences the transition state of the reaction, thereby favoring the formation of one diastereomer over the other. cutm.ac.in
In the realm of organometallic chemistry, if 4-iodoheptane is converted into a Grignard or organocopper reagent and then reacted with a chiral carbonyl compound, the resulting products will be diastereomers. The stereocenter from the 4-iodoheptane moiety directs the attack on the carbonyl group, leading to a preferred stereochemical outcome that can often be predicted by models like the Felkin-Anh model. numberanalytics.com For example, chiral secondary alkylcopper reagents, prepared from the corresponding alkyl iodides with retention of configuration, undergo stereoretentive cross-couplings with various electrophiles to yield products with high diastereoselectivity. d-nb.info
Enantioselective Transformations in the Presence of Chiral Catalysts
Chiral catalysts can induce enantioselectivity in reactions involving 4-iodoheptane, either by selectively reacting with one enantiomer of a racemic mixture (kinetic resolution) or by converting both enantiomers into a single, enantioenriched product (stereoconvergent reaction). rsc.orgnih.gov
Kinetic resolution is a powerful technique. For example, the phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides, in the presence of a chiral quaternary ammonium (B1175870) bromide, achieves high enantio- and diastereoselectivities. organic-chemistry.org This process effectively resolves the racemic halide, leading to highly enantioenriched amino acid derivatives. organic-chemistry.org
Nickel-catalyzed cross-coupling reactions have emerged as a versatile method for the enantioselective transformation of secondary alkyl halides. chemrxiv.orgdicp.ac.cn These reactions can be stereoconvergent, where a racemic secondary alkyl halide is coupled with a nucleophile, such as an arylzinc reagent (in a Negishi coupling), to afford a single enantiomer of the product in high enantiomeric excess. nih.gov The success of these reactions hinges on the ability of the chiral ligand on the nickel catalyst to effectively differentiate between the two enantiomers of the alkyl halide during the catalytic cycle. nih.gov Similar strategies have been applied to Suzuki and other cross-coupling reactions, enabling the enantioselective formation of C(sp³)–C(sp³) bonds from secondary alkyl iodides. dicp.ac.cnacs.org
| Reaction Type | Catalyst System | Substrate | Outcome |
| Kinetic Resolution | Chiral Phase-Transfer Catalyst | Racemic Secondary Alkyl Halide | Enantioenriched Alkylation Product rsc.orgorganic-chemistry.org |
| Negishi Cross-Coupling | Chiral Nickel/Diamine Catalyst | Racemic Secondary Alkyl Iodide | Enantioconvergent Alkyl-Alkyl Coupling mit.edu |
| Negishi Arylation | Chiral Nickel/Bis(oxazoline) Catalyst | Racemic Secondary Alkyl Halide | Stereoconvergent Arylation nih.gov |
| Alkyl-Alkyl Coupling | Chiral Nickel Hydride Catalyst | Secondary Alkyl Iodide | Enantioselective C(sp³)–C(sp³) Coupling chemrxiv.orgdicp.ac.cn |
Stereochemical Control in Complex Molecule Synthesis via 4-Iodoheptane Intermediates
Enantiomerically pure 4-iodoheptane serves as a valuable chiral building block for constructing complex molecules, such as natural products and pharmaceuticals. researchgate.net The defined stereocenter at C-4 can be used to dictate the stereochemistry of new chiral centers introduced later in a synthetic sequence.
A common strategy involves converting the chiral iodoalkane into an organometallic reagent, such as an organolithium, organocopper, or Grignard reagent. researchgate.netd-nb.info These chiral nucleophiles can then be added to various electrophiles. The stereochemical information embedded in the 4-heptyl group is transferred to the product, controlling the absolute configuration of the newly formed stereocenter. For example, chiral secondary alkylcopper reagents, generated with retention of configuration from chiral secondary alkyl iodides, have been used in stereoselective cross-coupling reactions to create advanced intermediates for natural product synthesis with high enantiomeric excess. d-nb.info
This approach is particularly powerful in total synthesis, where establishing key stereocenters early and with high fidelity is crucial. Although specific examples detailing the use of 4-iodoheptane in a published total synthesis are not prominent, the principle of using chiral iodoalkanes as stereochemical guides is a cornerstone of modern organic synthesis. This "stereochemical relay" ensures that the intricate three-dimensional architecture of the target molecule is assembled correctly. The development of robust methods for the enantioselective cross-coupling of secondary alkyl halides has significantly expanded the toolkit for incorporating such chiral fragments into complex structures. chemrxiv.orgacs.org
Advanced Spectroscopic Methodologies for the Structural Elucidation of 4 Iodoheptane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
High-resolution ¹H NMR spectroscopy offers a precise analysis of the proton environments within a molecule. For 4-iodoheptane, the ¹H NMR spectrum would reveal distinct signals for each chemically non-equivalent proton. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the electronic environment of the protons. Protons closer to the electronegative iodine atom are expected to be deshielded and resonate at a higher chemical shift (further downfield).
The symmetry of 4-iodoheptane simplifies its ¹H NMR spectrum. The protons on carbons 1 and 7 (CH₃), 2 and 6 (CH₂), and 3 and 5 (CH₂) are chemically equivalent. The proton on carbon 4 (CHI) is unique. This results in four distinct signals. The integration of these signals corresponds to the number of protons giving rise to each signal. Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon chain. The coupling constant, J, quantifies the interaction between neighboring protons.
Table 1: Predicted ¹H NMR Data for 4-Iodoheptane
| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling (Predicted) |
|---|---|---|---|---|
| H-4 | ~4.1 | Quintet | 1H | H-3, H-5 |
| H-3, H-5 | ~1.8 | Multiplet | 4H | H-2, H-4, H-6 |
| H-2, H-6 | ~1.4 | Multiplet | 4H | H-1, H-3, H-5, H-7 |
Note: Predicted values are based on typical chemical shifts for similar iodoalkanes.
¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. Each unique carbon atom in 4-iodoheptane gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of these signals is highly sensitive to the carbon's local environment. The carbon atom directly bonded to the iodine atom (C-4) is significantly shifted downfield due to the deshielding effect of the iodine. The symmetrical nature of 4-iodoheptane results in four distinct signals in its proton-decoupled ¹³C NMR spectrum, corresponding to C-1/C-7, C-2/C-6, C-3/C-5, and C-4.
Table 2: Predicted ¹³C NMR Data for 4-Iodoheptane
| Position | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| C-4 | ~40-50 |
| C-3, C-5 | ~35-45 |
| C-2, C-6 | ~20-30 |
Note: Predicted values are based on typical chemical shifts for similar iodoalkanes.
For more complex molecules or to confirm assignments in simpler ones, two-dimensional (2D) NMR techniques are invaluable. wikipedia.org These experiments provide correlation data that reveal how different nuclei are related to each other.
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other. libretexts.org In the COSY spectrum of 4-iodoheptane, cross-peaks would appear between the signals of H-1/H-7 and H-2/H-6, between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4. This directly confirms the connectivity of the heptane (B126788) chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These heteronuclear experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. wikipedia.orglibretexts.org For 4-iodoheptane, the HMQC/HSQC spectrum would show a correlation between the proton signal at ~4.1 ppm and the carbon signal at ~40-50 ppm, confirming the C-4/H-4 assignment. Similarly, it would link the other proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. core.ac.uk This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. In 4-iodoheptane, an HMBC experiment would show correlations between H-4 and C-2/C-6 and C-3/C-5, and between the protons on one side of the molecule and the carbons on the other, further solidifying the structural assignment.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. wikipedia.org
In a mass spectrometer, molecules are ionized, often by electron impact (EI), which can cause the resulting molecular ion to fragment into smaller, charged pieces. The pattern of these fragment ions is characteristic of the original molecule's structure. For 4-iodoheptane, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
A prominent feature in the mass spectrum of iodoalkanes is the peak corresponding to the iodine atom at m/z 127. docbrown.info The fragmentation of 4-iodoheptane would also be expected to show characteristic losses. Cleavage of the C-I bond would result in a heptyl cation at m/z 99. Alpha-cleavage, the breaking of the C-C bond adjacent to the iodine-bearing carbon, is also a common fragmentation pathway. This would lead to the loss of a propyl radical to form an ion at m/z 141, or the loss of an iodopropyl radical. The analysis of these fragmentation patterns can help to distinguish between isomers of iodoheptane. libretexts.orgchemguide.co.uk
Table 3: Predicted Key Mass Spectrometry Fragments for 4-Iodoheptane
| m/z | Identity |
|---|---|
| 226 | [C₇H₁₅I]⁺ (Molecular Ion) |
| 127 | [I]⁺ |
| 99 | [C₇H₁₅]⁺ (Loss of I) |
| 57 | [C₄H₉]⁺ |
Note: Predicted fragments based on common fragmentation pathways for alkyl halides.
High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy, typically to four or five decimal places. thieme-connect.de This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. For 4-iodoheptane, with a molecular formula of C₇H₁₅I, HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass. This is a crucial step in confirming the molecular formula of a newly synthesized compound or an unknown analyte. rsc.orgpurdue.edu
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. savemyexams.com The principle of IR spectroscopy is based on the vibration of covalent bonds. When a molecule is irradiated with infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies, leading to increased amplitude of vibration. savemyexams.com An IR spectrum plots the intensity of absorbed radiation against its wavenumber (cm⁻¹), providing a unique "fingerprint" for a molecule. savemyexams.com
For 4-iodoheptane, the IR spectrum is characterized by absorptions arising from its alkane backbone and the carbon-iodine (C-I) bond. The hydrocarbon portion of the molecule exhibits characteristic C-H stretching and bending vibrations. libretexts.org
C-H Stretching: Strong absorptions in the 2850–2960 cm⁻¹ region are indicative of the stretching vibrations of C(sp³)-H bonds in the heptyl chain. libretexts.orguc.edu
C-H Bending: Bending vibrations for methylene (B1212753) (-CH₂-) groups appear around 1470-1450 cm⁻¹, while methyl (-CH₃) groups show bands near 1450 cm⁻¹ and 1375 cm⁻¹. uc.eduwpmucdn.com
The most definitive functional group in 4-iodoheptane is the C-I bond. The C-I stretching vibration is typically strong but occurs at a very low frequency due to the high mass of the iodine atom. spectroscopyonline.comlibretexts.org This absorption is found in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹. libretexts.org Specifically for aliphatic iodides, this strong stretch is often observed in the 485-500 cm⁻¹ range. blogspot.com The presence of this band is a key indicator for an iodoalkane, though its low frequency can sometimes place it outside the range of standard spectrophotometers that use NaCl cells. libretexts.orgblogspot.com
Another relevant vibration is the wagging of the methylene group adjacent to the iodine atom (CH₂-I), which is expected to absorb in the 1150-1200 cm⁻¹ region. blogspot.com While the C-I stretch is the primary indicator, the combination of alkane and C-I related absorptions allows for the structural confirmation of 4-iodoheptane.
Table 1: Characteristic Infrared Absorption Frequencies for 4-Iodoheptane
| Functional Group | Type of Vibration | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkane) | Stretch | 2850–2960 | Medium to Strong |
| C-H (Methylene) | Bend (Scissoring) | 1470–1450 | Medium |
| C-H (Methyl) | Bend (Asymmetric) | ~1450 | Medium |
| C-H (Methyl) | Bend (Symmetric/Umbrella) | ~1375 | Medium |
| CH₂-I | Wag | 1150–1200 | Medium |
Other Relevant Spectroscopic Techniques
While IR spectroscopy is fundamental for identifying functional groups, other advanced methods provide deeper structural insights into 4-iodoheptane and its derivatives.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.com The method involves directing X-rays onto a single crystal of a substance. The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. By analyzing this pattern, researchers can calculate the electron density map of the molecule and, from that, determine the exact positions of atoms, bond lengths, and bond angles with high precision. rigaku.com
Since 4-iodoheptane is a liquid at standard conditions, it cannot be directly analyzed by this method. nih.gov However, the technique is invaluable for the structural elucidation of solid derivatives of 4-iodoheptane or related iodoalkanes. rsc.orgrsc.org If a suitable crystalline derivative of 4-iodoheptane were synthesized, X-ray crystallography could provide unambiguous proof of its molecular structure and stereochemistry. nih.gov The crystal structure of solid orthorhombic iodine itself is known, revealing an I-I bond length of 271.5 pm. wikipedia.orgnih.gov Studies on various iodoalkane derivatives have successfully used X-ray crystallography to confirm their structures, revealing key details about molecular packing and intermolecular interactions in the solid state. nih.govtandfonline.com
Table 2: Key Information Obtainable from X-ray Crystallography of a Crystalline 4-Iodoheptane Derivative
| Parameter | Description |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., orthorhombic, monoclinic). nih.gov |
| Space Group | The set of symmetry operations that describe the crystal's structure. nih.gov |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. nih.gov |
| Atomic Coordinates | The precise x, y, and z positions of each atom in the unit cell. |
| Bond Lengths & Angles | The exact distances between bonded atoms and the angles between adjacent bonds. |
| Absolute Configuration | The absolute stereochemistry of chiral centers in the molecule. rigaku.com |
Electron Paramagnetic Resonance (EPR) for Radical Species Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study species that have unpaired electrons, such as free radicals. bruker.comuniversite-paris-saclay.fr It is analogous to NMR but probes the magnetic properties of unpaired electrons instead of atomic nuclei. bruker.com When a paramagnetic sample is placed in a strong magnetic field and exposed to microwave radiation, the unpaired electron can transition between its spin states, resulting in energy absorption at a characteristic frequency. universite-paris-saclay.fr The resulting EPR spectrum provides information about the structure, dynamics, and environment of the radical species. libretexts.org
The homolytic cleavage of the C-I bond in 4-iodoheptane, for instance by UV light or in certain chemical reactions, would generate a hept-4-yl radical. EPR spectroscopy is the only direct method for detecting and characterizing such transient radical intermediates. bruker.comacs.org The analysis of the EPR spectrum can yield several key parameters:
g-factor: This value is determined by the electronic environment of the unpaired electron. It helps in identifying the type of radical (e.g., carbon-centered, oxygen-centered). universite-paris-saclay.fr
Hyperfine Coupling: The interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H) splits the EPR signal into multiple lines. The pattern and magnitude of this splitting provide detailed information about the atoms to which the unpaired electron is coupled, thereby revealing the radical's structure. universite-paris-saclay.fr
EPR has been successfully used to study a variety of alkyl radicals formed from the corresponding alkyl halides, providing insight into reaction mechanisms. researchgate.netrsc.orgnih.gov For the hept-4-yl radical, EPR would confirm the location of the unpaired electron on the fourth carbon and detail its interactions with the protons on the adjacent carbons.
Table 3: Parameters Obtained from EPR Spectroscopy of the Hept-4-yl Radical
| Parameter | Information Provided |
|---|---|
| g-factor | Helps identify the radical as a carbon-centered species. |
| Hyperfine Coupling Constants (A) | Quantifies the interaction between the unpaired electron and neighboring magnetic nuclei (¹H), revealing the radical's structure. |
| Line Shape and Width | Provides information on the radical's motion and its interactions with the surrounding environment. |
| Signal Intensity | Proportional to the concentration of the radical species. bruker.com |
Computational and Theoretical Investigations of 4 Iodoheptane
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. For a molecule such as 4-iodoheptane, these calculations can predict its most stable three-dimensional shape, the distribution of electrons, and the energies associated with chemical transformations.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, which is a function of spatial coordinates. youtube.comaps.orgstfc.ac.uk This approach is generally less computationally expensive than other high-level methods while often providing a high degree of accuracy. youtube.com
For 4-iodoheptane, DFT is instrumental in performing geometry optimization. This process computationally alters the positions of the atoms to find the arrangement with the lowest possible energy, known as the ground-state geometry. nih.gov This optimized structure corresponds to the most stable conformation of the molecule. Functionals such as B3LYP, often paired with basis sets like def2-SVP or 6-31G*, are commonly employed for such calculations on organic halides. nih.govvanderbilt.edu The resulting data includes precise bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Electronic properties, such as the distribution of charge on each atom and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are also obtained, offering insights into the molecule's reactivity.
The following table presents hypothetical optimized geometric parameters for 4-iodoheptane, as would be calculated using DFT. These values are based on established data for similar chemical bonds.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data or empirical parameters. scispace.comacs.orgresearchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), are known for their high accuracy, although they are computationally more demanding than DFT. researchgate.netosti.gov
A primary application of ab initio methods for 4-iodoheptane is the calculation of reaction path energetics. acs.org For instance, in a nucleophilic substitution reaction where a nucleophile (e.g., hydroxide (B78521), OH⁻) displaces the iodide ion, these methods can compute the potential energy surface. This involves calculating the energies of the reactants, the transition state (the highest energy point along the reaction coordinate), and the products. acs.org The difference in energy between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate. By mapping these key points, a detailed energetic profile of the reaction can be constructed, providing a fundamental understanding of its feasibility and kinetics.
This table illustrates a hypothetical energy profile for the Sₙ2 reaction of 4-iodoheptane with a hydroxide nucleophile, calculated using an ab initio method like CCSD(T).
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. ulakbim.gov.trmdpi.commdpi.com This technique allows for the exploration of the dynamic behavior of molecules, including conformational changes and interactions with other molecules, such as solvents. ulakbim.gov.trnih.gov
For 4-iodoheptane, the flexible seven-carbon chain can adopt numerous spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. soton.ac.uk MD simulations can sample this vast conformational space to identify the most stable and frequently occurring conformers. soton.ac.uknih.gov By simulating the molecule over nanoseconds or longer, a trajectory of atomic positions is generated. Analysis of this trajectory can reveal the relative energies of different conformers and the energy barriers for converting between them. Furthermore, MD is invaluable for studying intermolecular interactions, such as how 4-iodoheptane interacts with solvent molecules or aggregates with other molecules in a condensed phase.
The following table provides representative data from a hypothetical Molecular Dynamics simulation, showing the relative populations of major conformers of 4-iodoheptane at equilibrium.
Computational Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic properties, which are essential for chemical identification and structural elucidation. osti.govfaccts.decomputabio.com For 4-iodoheptane, key techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Predictions of ¹H and ¹³C NMR chemical shifts are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often within a DFT framework. faccts.de These calculations provide theoretical chemical shifts that can be compared with experimental spectra to confirm the structure of a synthesized compound. ncssm.edunmrdb.orgnmrdb.org Similarly, the vibrational frequencies and intensities of a molecule's IR spectrum can be calculated. nih.govmit.edugithub.com This is achieved by performing a frequency calculation on the optimized geometry, which yields the characteristic vibrational modes of the molecule, such as C-H and C-I bond stretches. faccts.de
The tables below present hypothetical predicted NMR and IR spectroscopic data for 4-iodoheptane.
Mechanistic Modeling and Validation of Reaction Pathways
Computational modeling is a powerful tool for elucidating and validating the mechanisms of chemical reactions. acs.orgacs.orgcore.ac.uk By combining the techniques described in previous sections, a complete picture of a reaction pathway can be developed. For 4-iodoheptane, this could involve studying reactions such as elimination (to form heptene) or substitution.
The process begins with identifying potential pathways. For each proposed mechanism, quantum chemical calculations (DFT or ab initio) are used to locate the structures of all intermediates and, crucially, the transition states that connect them. nih.gov Frequency calculations are then performed to confirm that each transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. nih.gov The activation energies calculated for each step can be used to determine the rate-limiting step of the reaction. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism.
The table below shows hypothetical calculated activation energies for competing Sₙ2 and E2 reaction pathways for 4-iodoheptane with a strong, sterically hindered base.
Solvation Models in Theoretical Studies
Chemical reactions are most often carried out in a solvent, which can significantly influence molecular properties and reactivity. researchgate.net Solvation models are computational methods designed to account for these effects. mdpi.comnumberanalytics.com They are generally categorized into two types: explicit and implicit models.
Explicit solvation models involve including a number of individual solvent molecules in the simulation box around the solute (4-iodoheptane). mdpi.com This approach is computationally intensive but provides a detailed, atomistic view of solute-solvent interactions. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comnumberanalytics.commdpi.com This is a more computationally efficient approach. aip.org For calculations on 4-iodoheptane, applying a solvation model is crucial for accurately predicting properties like conformational equilibrium, reaction energetics, and spectroscopic parameters in solution, as these can differ significantly from the gas phase.
The following table presents a hypothetical comparison of a calculated property, the Gibbs Free Energy of Solvation (ΔG_solv), for 4-iodoheptane in various solvents using an implicit solvation model.
Applications of 4 Iodoheptane in Advanced Organic Synthesis and Materials Science
Role as a Key Building Block in Complex Chemical Syntheses
The carbon-iodine bond in 4-iodoheptane is relatively weak, making the iodine atom a good leaving group in nucleophilic substitution reactions and a reactive site for the formation of organometallic reagents. This reactivity underpins its potential as a key building block in the synthesis of more complex molecules.
Precursor in the Synthesis of Natural Products
While direct examples of 4-iodoheptane in the total synthesis of natural products are scarce in the literature, secondary iodoalkanes, in general, are valuable precursors. rsc.org They can be used to introduce alkyl chains into complex scaffolds, a common strategy in the synthesis of natural products. For instance, the late-stage modification of natural products or their derivatives often involves the introduction of alkyl groups to modulate their biological activity. rsc.org A photocatalytic method for the hydroalkylation of 3-methyleneisoindolin-1-ones with unactivated iodoalkanes, including secondary ones, allows for the late-stage modification of molecules derived from pharmaceutically relevant compounds. rsc.org
The synthesis of 4-iodoheptane would typically start from the corresponding alcohol, 4-heptanol (B146996). ontosight.aiacs.orgreddit.comuni.edu This alcohol can be synthesized through a Grignard reaction between propylmagnesium bromide and butanal. researchgate.net The subsequent conversion of 4-heptanol to 4-iodoheptane can be achieved using various iodinating agents, such as a mixture of sodium or potassium iodide with concentrated phosphoric(V) acid, or by reacting the alcohol with phosphorus(III) iodide generated in situ from red phosphorus and iodine. manac-inc.co.jpphysicsandmathstutor.comchemguide.co.uk
Table 1: Synthesis of 4-Heptanol
| Reactants | Reagents | Product | Yield | Reference |
| n-Propylmagnesium bromide | Ethyl formate (B1220265) | 4-Heptanol | 75% | uni.edu |
| n-Butanal | Allylmagnesium chloride | 1-Hepten-4-ol | - | researchgate.net |
Table 2: Conversion of Alcohols to Iodoalkanes
| Alcohol | Reagents | Product | Reference |
| Primary or Secondary Alcohol | NaI or KI, H₃PO₄ | Iodoalkane | chemguide.co.uk |
| Primary or Secondary Alcohol | Red P, I₂ | Iodoalkane | physicsandmathstutor.comchemguide.co.uk |
| Benzyl alcohol | CeCl₃·7H₂O/NaI, SiO₂, Microwave | Benzyl iodide | scispace.com |
Intermediate in the Preparation of Pharmaceutical and Agrochemical Scaffolds
The introduction of alkyl chains is a crucial step in the synthesis of many pharmaceuticals and agrochemicals. manac-inc.co.jpijrpr.comresearchgate.net Iodoalkanes, including secondary ones like 4-iodoheptane, serve as important intermediates in this context due to their reactivity in forming carbon-carbon and carbon-heteroatom bonds. manac-inc.co.jpijrpr.com The lipophilicity of the heptyl group can be a desirable feature for modulating the pharmacokinetic properties of a drug or the soil mobility of an agrochemical.
Recent advances in photocatalysis have demonstrated the utility of unactivated alkyl iodides in the synthesis of structurally diverse and valuable hydroalkylation products, which can be relevant for pharmaceutical and agrochemical discovery. rsc.orgrsc.org For example, iodoalkanes derived from pharmaceutically relevant molecules like ciprofibrate, gemfibrozil, naproxen, and ibuprofen (B1674241) have been successfully used in hydroalkylation reactions. rsc.org This highlights the potential of using 4-iodoheptane to introduce a hept-4-yl moiety into bioactive molecules.
Utilization in Functional Group Interconversions
The reactivity of the carbon-iodine bond allows 4-iodoheptane to participate in a variety of functional group interconversions, which are fundamental transformations in organic synthesis.
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is the cornerstone of organic synthesis. Secondary iodoalkanes like 4-iodoheptane can be employed in several types of C-C bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. While primary alkyl iodides are more commonly used, there are examples of secondary iodoalkanes participating in these reactions. For instance, the palladium-catalyzed cross-coupling of 9-alkyl-9-BBN derivatives with iodoalkanes has been reported, although secondary alkyl iodides were noted to be less reactive. scispace.com More recently, iron-catalyzed Sonogashira-type coupling reactions of non-activated secondary alkyl iodides with terminal alkynes have been developed, offering a milder and more sustainable approach. researchgate.net
Furthermore, radical carbonylation reactions of alkyl iodides, accelerated by palladium catalysts and light, provide a route to unsymmetrical ketones. acs.org These reactions have been shown to be effective with primary, secondary, and tertiary alkyl iodides. acs.org Photocatalytic hydroalkylation of alkenes with unactivated alkyl iodides is another modern method for C-C bond formation where secondary iodoalkanes have been successfully employed. rsc.org
Table 3: Examples of C-C Bond Forming Reactions with Secondary Iodoalkanes
| Reaction Type | Iodoalkane | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
| Sonogashira-type Coupling | Secondary Alkyl Iodide | Terminal Alkyne | Fe catalyst, LiHMDS | Substituted Alkyne | researchgate.net |
| Radical Carbonylation | Secondary Alkyl Iodide | CO, Arylboronic acid | Pd catalyst, light | Alkyl Aryl Ketone | acs.org |
| Photocatalytic Hydroalkylation | Secondary Iodoalkane | 3-Methyleneisoindolin-1-one | Photocatalyst, light | Hydroalkylation product | rsc.orgrsc.org |
Carbon-Heteroatom Bond Forming Reactions
The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is another critical transformation in the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.comresearchgate.netbeilstein-journals.orgcornell.edunih.gov Secondary iodoalkanes can act as electrophiles in nucleophilic substitution reactions to form these bonds.
For example, the reaction of iodoalkanes with amines is a common method for the synthesis of more complex amines. researchgate.net Recent developments have focused on photoinduced amination of iodoalkanes with diazonium salts under transition-metal-free conditions, which is applicable to primary, secondary, and tertiary alkyl iodides. researchgate.net This provides a practical route to C(sp³)-N bond formation.
Copper-catalyzed cross-coupling reactions are also widely used for the formation of carbon-heteroatom bonds. These reactions are crucial for creating structural units found in many bioactive and natural products. mdpi.com
Potential in Polymer and Advanced Materials Chemistry
Alkyl halides, including iodoalkanes, can play a significant role in polymer chemistry, either as initiators for polymerization reactions or as monomers themselves. numberanalytics.comacs.orgmdpi.comwikipedia.org In living radical polymerization, for instance, alkyl iodides have been systematically studied as initiating dormant species. acs.org The nature of the alkyl group and the halogen influences the initiation efficiency and the control over the polymerization process. While specific studies on 4-iodoheptane in this context are lacking, its structure suggests it could potentially be used to initiate the polymerization of various monomers like methyl methacrylate (B99206) and butyl acrylate. acs.org
The functionalization of materials is another area where 4-iodoheptane could find application. Alkyl halides are used to modify the surfaces of materials or to introduce specific functionalities into polymer chains. ijrpr.com This can alter the material's properties, such as its solubility, thermal stability, or optical and electronic characteristics. The heptyl group of 4-iodoheptane could be used to impart hydrophobicity to a material's surface.
In the broader field of materials science, the development of new functional materials is of great importance. ijrpr.com While direct applications of 4-iodoheptane are not documented, the principles of molecular engineering suggest that it could be incorporated into more complex structures to create materials with tailored properties for applications in electronics, sensors, or biomedical devices.
Future Research Directions and Emerging Opportunities in 4 Iodoheptane Chemistry
Development of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous substances. dergipark.org.tr Future research in the synthesis of 4-iodoheptane and its derivatives will likely focus on the development of more sustainable methods.
Key areas of interest include:
Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems, particularly those based on abundant and non-toxic metals, is a primary goal. diva-portal.orgmdpi.com Research into iron, copper, or other base-metal-catalyzed iodination reactions could provide greener alternatives to traditional methods.
Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can significantly accelerate reaction rates, often leading to higher yields and reduced side product formation under milder conditions. numberanalytics.comnumberanalytics.com Exploring these technologies for the synthesis of 4-iodoheptane could lead to more energy-efficient processes.
Green Solvents: The development and application of environmentally benign solvents, such as ionic liquids, deep eutectic solvents, or bio-based solvents, will be crucial. numberanalytics.com Investigating the synthesis of 4-iodoheptane in these solvent systems can reduce the reliance on volatile and often toxic organic solvents.
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. youtube.com Developing flow-based syntheses for 4-iodoheptane would not only enhance safety but also allow for more efficient large-scale production.
A comparative look at traditional versus emerging sustainable methods is presented below:
| Feature | Traditional Methods | Sustainable Future Directions |
| Reagents | Often stoichiometric, using hazardous materials. | Catalytic, employing earth-abundant metals. diva-portal.org |
| Energy | Conventional heating (reflux). | Microwave, ultrasound, photochemistry. numberanalytics.com |
| Solvents | Volatile organic compounds (VOCs). | Green solvents (e.g., ionic liquids, bio-solvents). numberanalytics.com |
| Process | Batch production. | Continuous flow chemistry. youtube.com |
Discovery of Novel Reactivity Patterns and Transformations
While the fundamental reactivity of alkyl halides is well-established, there is always potential for discovering new transformations. ijrpr.com For 4-iodoheptane, future research could unveil novel reactivity patterns, expanding its synthetic utility.
Potential avenues for exploration include:
Photoredox Catalysis: This rapidly growing field utilizes visible light to initiate single-electron transfer processes, enabling unique bond formations under mild conditions. numberanalytics.com Investigating the photoredox-catalyzed reactions of 4-iodoheptane with various coupling partners could lead to the discovery of unprecedented transformations.
Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to novel and efficient reactions. Synergistic catalysis involving 4-iodoheptane could unlock new synthetic pathways.
C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Developing methods for the direct C-H iodination of heptane (B126788) at the 4-position or using 4-iodoheptane in C-H activation/coupling reactions would be a significant advancement.
Radical Chemistry: The carbon-iodine bond in 4-iodoheptane is relatively weak, making it a good precursor for radical-based reactions. Exploring new radical-mediated additions, cyclizations, and cross-coupling reactions involving 4-iodoheptane is a promising area of research. mdpi.com
Advances in Stereoselective Synthesis of 4-Iodoheptane Derivatives
The creation of stereocenters with high precision is a central theme in modern organic synthesis, particularly for the preparation of chiral molecules with biological activity. Since 4-iodoheptane is a chiral molecule, developing methods for its enantioselective synthesis and the stereoselective synthesis of its derivatives is of great importance.
Future research in this area will likely focus on:
Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective iodination of prochiral precursors to afford enantioenriched 4-iodoheptane is a key objective.
Stereospecific and Stereoconvergent Reactions: Research into stereospecific substitution reactions where the stereochemistry of the starting material dictates the stereochemistry of the product, and stereoconvergent reactions where a racemic starting material is converted to a single enantiomer of the product, will be crucial. patonlab.com
Enzyme Catalysis: Biocatalysis offers a green and highly selective approach to synthesis. The use of enzymes, such as halogenases, for the stereoselective synthesis of 4-iodoheptane and its derivatives is a promising future direction.
Chiral Auxiliaries and Reagents: The design and application of new chiral auxiliaries and reagents can facilitate the stereoselective synthesis of complex molecules derived from 4-iodoheptane.
A recent study demonstrated a scalable and stereoselective synthesis of functionalized (E)-4-iodobut-3-en-1-ols, highlighting the potential for creating complex chiral molecules from iodo-containing building blocks. nih.gov Similar strategies could be adapted for derivatives of 4-iodoheptane.
Integration with High-Throughput Experimentation and Automation
The fields of drug discovery and materials science have benefited greatly from high-throughput experimentation (HTE), which allows for the rapid screening of a large number of reaction conditions. nih.govacs.org Integrating HTE and automation into the study of 4-iodoheptane chemistry can significantly accelerate the pace of discovery.
Key applications include:
Reaction Optimization: HTE platforms can be used to rapidly screen various catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for a given transformation of 4-iodoheptane. nih.gov
Library Synthesis: Automated synthesis platforms can be employed to generate large libraries of 4-iodoheptane derivatives for biological screening or materials science applications. x-mol.netx-mol.com
Data-Driven Discovery: The large datasets generated from HTE can be analyzed using machine learning algorithms to identify trends and predict the outcomes of new reactions, guiding future experimental design. chemrxiv.org
The evolution of automated synthesis from simple parallel reactors to more integrated and intelligent systems will continue to drive innovation in this area. nih.govwikipedia.org
Synergistic Approaches Combining Computational and Experimental Chemistry
The synergy between computational and experimental chemistry has become a powerful tool for understanding and predicting chemical reactivity. acs.org Computational methods, such as density functional theory (DFT), can provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules. ijrpr.com
In the context of 4-iodoheptane chemistry, this synergistic approach can be applied to:
Mechanism Elucidation: Computational studies can help to elucidate the detailed mechanisms of reactions involving 4-iodoheptane, providing a deeper understanding of the factors that control reactivity and selectivity. escholarship.org
Catalyst Design: Computational screening can be used to design new and improved catalysts for transformations of 4-iodoheptane, accelerating the discovery process.
Predicting Reactivity: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical and chemical properties of 4-iodoheptane and its derivatives, aiding in the design of new molecules with desired characteristics. researchgate.net
Rationalizing Stereoselectivity: Computational modeling can be used to understand the origins of stereoselectivity in asymmetric reactions, facilitating the development of more efficient and selective synthetic methods. acs.org
A combined computational and experimental investigation into the solubility of certain compounds has demonstrated the power of this synergistic approach in developing materials with enhanced properties. rsc.org
Q & A
Basic: What are the optimal synthetic routes for 4-iodoheptane, and how can purity be validated?
Answer:
Synthesis of 4-iodoheptane typically involves nucleophilic substitution (e.g., iodide displacement on 4-chloroheptane) or radical iodination of heptane derivatives. To ensure reproducibility:
- Reagent Selection : Use high-purity alkyl halide precursors and anhydrous NaI/KI in polar aprotic solvents (e.g., DMF) .
- Reaction Monitoring : Track progress via TLC or GC-MS.
- Purification : Employ fractional distillation or column chromatography, with purity confirmed by NMR (e.g., absence of proton signals at δ 3.1–3.5 ppm for residual alkyl chloride) .
- Characterization : Report melting point, boiling point, and spectral data (IR, H/C NMR, HRMS) following IUPAC guidelines .
Basic: Which spectroscopic techniques are critical for characterizing 4-iodoheptane?
Answer:
- IR Spectroscopy : Identify C-I stretches (500–600 cm) and alkyl chain vibrations .
- NMR Analysis :
- Mass Spectrometry : Validate molecular ion peaks (M at m/z 226 for CHI) and fragmentation patterns .
Cross-reference data with NIST Standard Reference spectra to ensure accuracy .
Advanced: How can researchers resolve contradictions in reported physical properties of 4-iodoheptane?
Answer:
Discrepancies in properties like density or viscosity may arise from impurities or measurement conditions. To address this:
- Standardize Protocols : Replicate experiments using identical conditions (e.g., temperature, pressure, solvent purity) .
- Comparative Analysis : Use control samples and reference data from authoritative sources (e.g., NIST).
- Statistical Validation : Apply ANOVA or t-tests to assess significance of variations .
Example Table : Density Variations in Heptane Derivatives (Hypothetical Data)
| Compound | Temperature (°C) | Density (g/cm³) | Source |
|---|---|---|---|
| 4-Iodoheptane | 25 | 1.45 ± 0.02 | Lab A |
| 4-Iodoheptane | 25 | 1.38 ± 0.03 | Lab B |
Resolution : Re-evaluate calibration protocols and impurity profiles.
Advanced: What mechanistic insights can isotopic labeling provide in 4-iodoheptane substitution reactions?
Answer:
- Isotopic Tracers : Use I-labeled 4-iodoheptane to track reaction pathways via gamma spectroscopy .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of I vs. I to distinguish between SN1/SN2 mechanisms .
- Computational Modeling : Validate experimental KIE data with DFT calculations (e.g., Gaussian or ORCA software) .
Advanced: How should computational models for 4-iodoheptane reactivity be validated experimentally?
Answer:
- Parameterization : Use crystallographic data or NIST-derived bond lengths/angles to refine molecular dynamics simulations .
- Benchmarking : Compare predicted activation energies (e.g., for C-I bond cleavage) with experimental DSC or kinetic data .
- Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) and adjust force fields accordingly .
Advanced: What are best practices for documenting 4-iodoheptane research data?
Answer:
- Supplementary Materials : Archive raw spectra, chromatograms, and computational input files in standardized formats (e.g., JCAMP-DX for spectra) .
- Metadata : Include instrument details (manufacturer, model), software versions, and environmental conditions (e.g., humidity for hygroscopic reactions) .
- Reproducibility Checklist : Provide step-by-step protocols for critical steps (e.g., purification) and negative results .
Unresolved Questions & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
